Oxidopamine hydrochloride
Overview
Description
Oxidopamine hydrochloride, also known as 6-hydroxydopamine hydrochloride, is a neurotoxic synthetic organic compound. It is primarily used in scientific research to selectively destroy dopaminergic and noradrenergic neurons in the brain. This compound is particularly significant in the study of Parkinson’s disease, as it can induce Parkinsonism in laboratory animals by lesioning the dopaminergic neurons of the substantia nigra pars compacta .
Scientific Research Applications
Oxidopamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of oxidative stress and the formation of ROS.
Biology: The compound is employed to investigate the role of dopaminergic neurons in various physiological processes.
Medicine: It is extensively used in the development of animal models for Parkinson’s disease, attention-deficit hyperactivity disorder (ADHD), and Lesch-Nyhan syndrome
Mechanism of Action
Target of Action
Oxidopamine hydrochloride, also known as 6-hydroxydopamine, is a neurotoxic synthetic organic compound that selectively destroys dopaminergic and noradrenergic neurons in the brain . It primarily targets the dopamine transporters (DAT) in the nigrostriatal pathway .
Mode of Action
This compound acts as an antagonist of the neurotransmitter dopamine . It is taken up by and accumulates in catecholaminergic neurons, facilitated by dopamine and noradrenaline membrane receptors due to its structural similarity with dopamine and noradrenaline . Within the neuron, this compound is oxidized by monoamine oxidase, producing toxic products such as hydrogen peroxide, catecholamine quinones, and reactive oxygen species (ROS). These quinones can attack endocellular nucleophilic groups .
Pharmacokinetics
It is known that the compound is relatively unstable and may undergo autoxidation under certain experimental conditions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the destruction of dopaminergic and noradrenergic neurons in the brain . This results in dopamine depletion, leading to symptoms similar to those seen in Parkinson’s disease . The compound’s interaction with its targets and subsequent changes also lead to the production of reactive oxygen species, which can cause further cellular damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s instability may lead to autoxidation under certain conditions . Additionally, the compound’s neurotoxic effects can be influenced by the specific characteristics of the neuronal environment, including the presence of dopamine and noradrenaline membrane receptors .
Biochemical Analysis
Biochemical Properties
Oxidopamine hydrochloride plays a significant role in biochemical reactions due to its ability to generate reactive oxygen species (ROS) and quinones. It interacts with various enzymes and proteins, including monoamine oxidase, which oxidizes this compound to produce hydrogen peroxide, catecholamine quinones, and ROS . These interactions lead to oxidative stress and cellular damage, which are crucial for studying neurodegenerative diseases.
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It induces cell death through mechanisms involving ROS generation, hydrogen peroxide production, and direct inhibition of mitochondrial function . This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to the degeneration of dopaminergic neurons and mimicking the pathology of Parkinson’s disease .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It undergoes autoxidation, producing ROS and quinones that cause oxidative damage to cellular components . Additionally, it inhibits mitochondrial complexes I and IV, disrupting the electron transport chain and leading to energy depletion and cell death . These molecular interactions are critical for understanding the neurotoxic effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively unstable and undergoes autoxidation, leading to the continuous production of ROS and quinones . Long-term studies have shown that this compound can cause sustained oxidative stress and progressive neuronal degeneration, making it a valuable tool for studying chronic neurodegenerative processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses can selectively destroy dopaminergic neurons, while higher doses may cause widespread neuronal damage and toxicity . Studies have shown that there are threshold effects, with specific dosages required to induce Parkinson-like symptoms in animal models . High doses can lead to severe adverse effects, including motor deficits and cognitive impairments .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its oxidation and the generation of ROS. It interacts with enzymes such as monoamine oxidase, leading to the production of hydrogen peroxide and quinones . These metabolic reactions contribute to the compound’s neurotoxic effects and are essential for understanding its role in neurodegeneration .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by dopaminergic neurons via the dopamine transporter, leading to its accumulation in these cells . This selective uptake is crucial for its neurotoxic effects and its use in creating animal models of Parkinson’s disease .
Subcellular Localization
This compound localizes to specific subcellular compartments, including mitochondria and the cytoplasm. Its activity and function are influenced by its localization, as it can directly inhibit mitochondrial complexes and generate ROS within these organelles . Understanding its subcellular localization is essential for elucidating its neurotoxic mechanisms and effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidopamine hydrochloride is synthesized from dopamine. The process involves the hydroxylation of dopamine to produce 6-hydroxydopamine, which is then converted to its hydrochloride salt form. The reaction conditions typically involve the use of strong oxidizing agents and acidic conditions to facilitate the hydroxylation and subsequent salt formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carefully controlled to ensure high purity and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Oxidopamine hydrochloride undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizers are commonly used.
Acidic Conditions: Hydrochloric acid and sulfuric acid are often employed to facilitate reactions.
Catalysts: Metal catalysts, such as iron or copper, can be used to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives of this compound, which can further react to form complex structures. The generation of ROS is a significant outcome of the oxidation reactions .
Comparison with Similar Compounds
Similar Compounds
Dopamine: The precursor to oxidopamine hydrochloride, dopamine is a neurotransmitter involved in various neurological functions.
Norepinephrine: Another neurotransmitter that shares structural similarities with this compound.
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine): A neurotoxin used to create animal models of Parkinson’s disease, similar to this compound.
Uniqueness
This compound is unique in its ability to selectively destroy dopaminergic neurons, making it an invaluable tool in Parkinson’s disease research. Its capacity to generate ROS and induce oxidative stress also sets it apart from other neurotoxins .
Properties
CAS No. |
28094-15-7 |
---|---|
Molecular Formula |
C8H12ClNO3 |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-(2,4,5-trihydroxyphenyl)ethylazanium;chloride |
InChI |
InChI=1S/C8H11NO3.ClH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H |
InChI Key |
QLMRJHFAGVFUAC-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)O)O)CCN.Cl |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)CC[NH3+].[Cl-] |
melting_point |
450 to 451 °F (Decomposes) (NTP, 1992) |
28094-15-7 | |
physical_description |
6-hydroxydopamine hydrochloride is a beige solid. (NTP, 1992) Beige hygroscopic solid; [CAMEO] Light brown powder; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Related CAS |
1199-18-4 (Parent) |
Synonyms |
6 Hydroxydopamine 6-Hydroxydopamine 6-OHDA Hydrobromide, Oxidopamine Hydrochloride, Oxidopamine Oxidopamine Oxidopamine Hydrobromide Oxidopamine Hydrochloride |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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